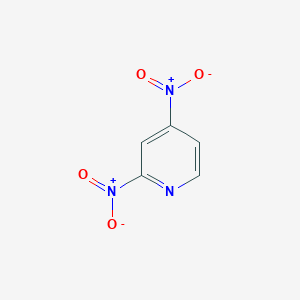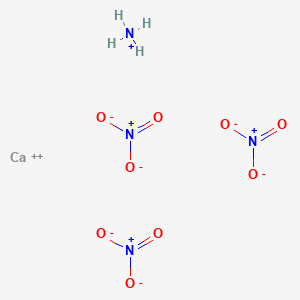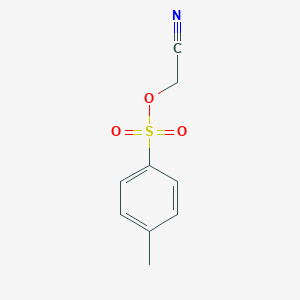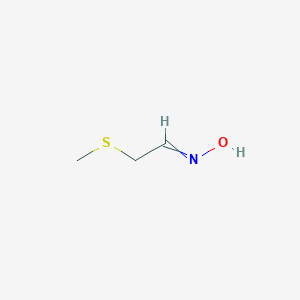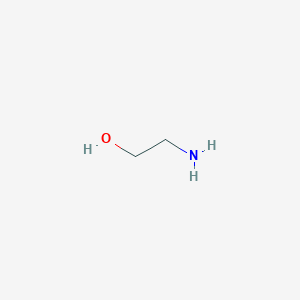
Butanamide, N-hexyl-
Vue d'ensemble
Description
"Butanamide, N-hexyl-" is a compound of interest in the field of organic chemistry, with potential applications in various areas due to its unique chemical and physical properties. Research on this compound and its derivatives focuses on understanding its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of derivatives of butanamide involves various chemical reactions, showcasing the compound's versatility. For example, a study on the synthesis of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and related compounds combines chemical fragments of known antiepileptic drugs, demonstrating the compound's potential in medicinal chemistry (Kamiński et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of butanamide derivatives, such as the study on the vibrational spectra, HOMO, LUMO, and NBO analysis of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, provide insights into the compound's electronic and structural characteristics, which are crucial for understanding its reactivity and interactions (Mary et al., 2015).
Chemical Reactions and Properties
Butanamide and its derivatives undergo various chemical reactions, highlighting their reactivity. For example, the synthesis of new ionic liquids based on butyl and methylpyrrolidinium with dicyanamide anions showcases the compound's ability to form new materials with unique properties (Lethesh et al., 2015).
Physical Properties Analysis
The physical properties of butanamide derivatives, such as density, viscosity, and thermal decomposition temperatures, are studied to understand their behavior in different conditions and potential applications. For instance, the synthesis and characterization of diazobicyclo undecene-based dicyanamide ionic liquids by Lethesh et al. (2015) provide valuable data on these properties, facilitating the development of applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability, are crucial for determining the applications of butanamide derivatives. Research on the synthesis, characterization, and reactivity of compounds like 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone contributes to a deeper understanding of these aspects (Ming-gen, 2008).
Applications De Recherche Scientifique
Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides demonstrated significant antifungal activities against various fungi. Compounds with electron-withdrawing groups showed better activity (Lee et al., 1999).
Structural and Acidity Analysis : 4-hydroxy-N-(2-hydroxyethyl)butanamides were analyzed for their structure and acidity, revealing insights into the strength of hydrogen bonds and acidity in different media (Duarte-Hernández et al., 2015).
Antimicrobial and Anticancer Properties : N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide showed good antimicrobial activity and comparable anticancer activity to standard drugs (Sirajuddin et al., 2015).
Plutonium(iv) Coordination : N,N-di(2-ethylhexyl)-n-butanamide was used to study plutonium(iv) coordination, indicating changes in coordination structure with varying nitric acid concentration (Acher et al., 2017).
Gastric Acid Antisecretory Activity : N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides showed promising antisecretory activity against histamine-induced gastric acid secretion (Ueda et al., 1991).
Uranium and Plutonium Separation : N,N-di(2-ethylhexyl)butanamide was effective in the separation of uranium(vi) and plutonium(iv) through continuous counter-current extraction (Ban et al., 2012).
Pharmacology of Butanamide Derivative : S 19812, a butanamide derivative, showed analgesic and anti-inflammatory activity with excellent gastric tolerance (Tordjman et al., 2003).
Synthesis and Analytical Applications : Various studies have focused on the synthesis of butanamide derivatives and their applications in analytical chemistry, such as in the determination of trace metallic constituents in fuel materials (Sengupta et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-hexylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-7-9-11-10(12)8-4-2/h3-9H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVDTEDFGDNSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145429 | |
| Record name | N-Hexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, N-hexyl- | |
CAS RN |
10264-17-2 | |
| Record name | N-Hexylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexylbutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexylbutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)

